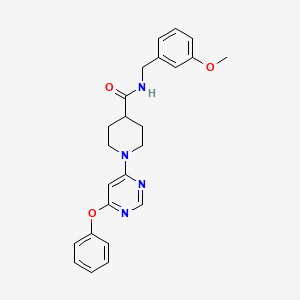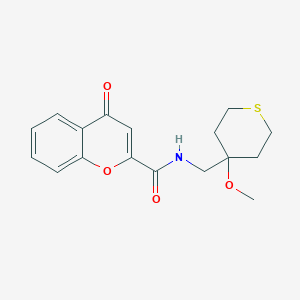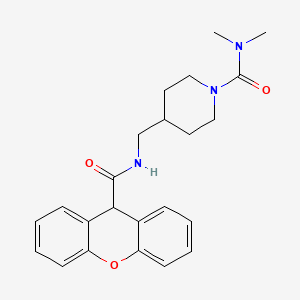![molecular formula C15H21N3O6S B2677028 2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1009493-39-3](/img/structure/B2677028.png)
2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic intermediate with borate and sulfonamide groups . Similar compounds are often used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For example, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a compound with borate and sulfonamide groups, can be synthesized through these reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation and rupture of boronic ester bonds in different environments . This property is used to achieve controlled drug release in the construction of stimulus-responsive drug carriers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often studied using DFT to analyze the molecular electrostatic potential and frontier molecular orbitals .Scientific Research Applications
Synthesis and Anti-TMV Activity
One study delves into the synthesis and anti-TMV (tobacco mosaic virus) activity of novel N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, a series of bis-pyrazole compounds. These compounds were synthesized with the aim of investigating their biological activity, showing promising results in the inactivation of TMV, with some compounds outperforming established anti-TMV agents such as ningnanmycin and virazole (Zhang et al., 2012).
Antimycobacterial Activity
Another significant application area is in antimycobacterial activity, where substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis. These compounds, designed to act as carboxylic acid isosteres, exhibited varying degrees of potency against pyrazinamide, suggesting potential for the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Inhibition of Lymphocyte Ca2+ Influx and Cytokine Production
Research into the immunosuppressive properties of 3,5-Bis(trifluoromethyl)pyrazole derivatives, such as BTP2, has shown potent inhibition of Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes. This highlights a potential application in immunosuppression by modulating ion channel activity, particularly the transient receptor potential melastatin 4 (TRPM4) channels, which play a crucial role in lymphocyte Ca2+ signaling (Takezawa et al., 2006).
Photosynthetic Electron Transport Inhibition
The synthesis and screening of pyrazole derivatives as potential inhibitors of photosynthetic electron transport offer insights into their application as herbicides. Some compounds demonstrated inhibitory properties comparable to commercial herbicides, indicating their potential use in agricultural applications (Vicentini et al., 2005).
Anti-Tumor Activities
A study on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed potent anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential application of such compounds in the development of new chemotherapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
Future Directions
The future directions for similar compounds often involve their use in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes .
properties
IUPAC Name |
4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-6-17-18-13(25-6)16-11(19)9-7-8(22-14(2,3)21-7)10-12(20-9)24-15(4,5)23-10/h7-10,12H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAXYCQUAVWMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

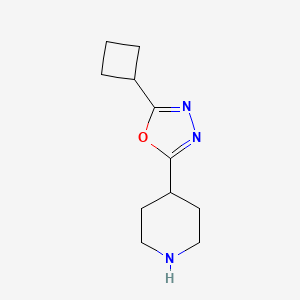
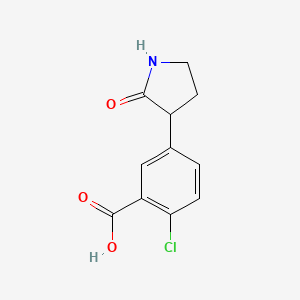
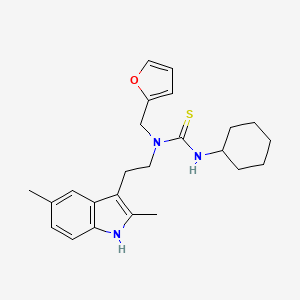
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)
![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)

![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)
![3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676955.png)
![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)
